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molecular formula C11H14ClNO2 B3022801 Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 57060-88-5

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B3022801
M. Wt: 227.69 g/mol
InChI Key: BUXCBOUGBHWQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04381302

Procedure details

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (2.3 g, 10 mmol) in 200 ml absolute ethanol is hydrogenated at 50 psi, room temperature, using 0.6 g 5% Rh/C catalyst. After the theoretical amount of hydrogen is taken up (36 hours), the catalyst is filtered and the filtrate is evaporated to dryness. The residue is dissolved in methylene chloride and washed with a saturated solution of sodium carbonate. The organic phase is dried (Na2SO4) and acidified with ethanolic HCl. Evaporation of the solvent yields 2.0 g of the product as a diastereomeric mixture which is used without further separation.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]([C:12]([O:14][CH3:15])=[O:13])[NH:3]1.[H][H]>C(O)C.[Rh]>[CH2:2]1[CH:11]2[CH:6]([CH2:7][CH2:8][CH2:9][CH2:10]2)[CH2:5][CH:4]([C:12]([O:14][CH3:15])=[O:13])[NH:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.C1NC(CC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 50 psi, room temperature
CUSTOM
Type
CUSTOM
Details
(36 hours)
Duration
36 h
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride
WASH
Type
WASH
Details
washed with a saturated solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC2CCCCC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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